N-(6-fluoro-1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide N-(6-fluoro-1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15274667
InChI: InChI=1S/C18H10F2N4O2S/c19-10-1-4-12(5-2-10)24-8-7-14(25)16(23-24)17(26)22-18-21-13-6-3-11(20)9-15(13)27-18/h1-9H,(H,21,22,26)
SMILES:
Molecular Formula: C18H10F2N4O2S
Molecular Weight: 384.4 g/mol

N-(6-fluoro-1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

CAS No.:

Cat. No.: VC15274667

Molecular Formula: C18H10F2N4O2S

Molecular Weight: 384.4 g/mol

* For research use only. Not for human or veterinary use.

N-(6-fluoro-1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide -

Specification

Molecular Formula C18H10F2N4O2S
Molecular Weight 384.4 g/mol
IUPAC Name N-(6-fluoro-1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)-4-oxopyridazine-3-carboxamide
Standard InChI InChI=1S/C18H10F2N4O2S/c19-10-1-4-12(5-2-10)24-8-7-14(25)16(23-24)17(26)22-18-21-13-6-3-11(20)9-15(13)27-18/h1-9H,(H,21,22,26)
Standard InChI Key SRLLLDGZGQUARC-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1N2C=CC(=O)C(=N2)C(=O)NC3=NC4=C(S3)C=C(C=C4)F)F

Introduction

N-(6-fluoro-1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound that integrates multiple functional groups and heterocyclic structures, making it a subject of interest in medicinal chemistry. This compound belongs to the class of dihydropyridazine derivatives, which are known for their diverse biological activities. The presence of a benzothiazole moiety and fluorinated substituents enhances its potential biological activity and pharmacokinetic properties.

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves several steps, requiring careful optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Common reagents for these transformations include those typical of amide and carbonyl functionalities. The compound can participate in various chemical reactions, and the specific conditions must be tailored to achieve desired product selectivity.

Comparison with Similar Compounds

Several compounds share structural similarities with N-(6-fluoro-1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide, including other dihydropyridazine derivatives and benzothiazole-based compounds. These compounds often exhibit antimicrobial and anticancer activities, highlighting the potential of this class of compounds in drug development.

Compound NameStructure FeaturesNotable Biological Activity
N-(6-fluoro-1,3-benzothiazol-2-yl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamideBenzothiazole and dihydropyridazinePotential therapeutic applications in medicinal chemistry
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamideBenzothiazole and dihydropyridazineAntimicrobial and potential anticancer activities
4-Bromo-6-fluoro-1,3-benzothiazol-2-amineBromine substituent on benzothiazoleDifferent reactivity profile

Future Research Directions

Further studies are necessary to fully understand the biological activity and therapeutic potential of N-(6-fluoro-1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide. This includes in-depth molecular docking studies to elucidate its interaction with biological targets and in vitro assays to assess its efficacy and safety profiles. Additionally, exploring its synthesis pathways and optimizing reaction conditions could improve yield and purity, facilitating its development as a potential therapeutic agent.

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